molecular formula C20H21F2NO2 B2479145 3,4-difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide CAS No. 1091474-27-9

3,4-difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide

Cat. No.: B2479145
CAS No.: 1091474-27-9
M. Wt: 345.39
InChI Key: PYWJVWOLVJYBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide is a benzamide derivative featuring a 3,4-difluorinated aromatic ring linked to a cyclopentylmethyl moiety substituted with a 4-methoxyphenyl group. This structure combines electron-withdrawing fluorine atoms with a lipophilic cyclopentane ring and a methoxy group, which may influence its physicochemical properties (e.g., solubility, metabolic stability) and biological interactions.

Properties

IUPAC Name

3,4-difluoro-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO2/c1-25-16-7-5-15(6-8-16)20(10-2-3-11-20)13-23-19(24)14-4-9-17(21)18(22)12-14/h4-9,12H,2-3,10-11,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWJVWOLVJYBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the cyclopentyl intermediate: This step involves the reaction of 4-methoxyphenylmagnesium bromide with cyclopentanone to form the corresponding alcohol, followed by reduction to yield the cyclopentyl intermediate.

    Introduction of the difluoro group: The difluoro group is introduced via a halogen exchange reaction using a suitable fluorinating agent.

    Amidation: The final step involves the reaction of the difluoro intermediate with benzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Research into the biological activity of 3,4-difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide reveals several promising areas:

Antimicrobial Activity

Preliminary studies suggest that derivatives of benzamide, including this compound, exhibit significant antimicrobial properties. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12 µg/mL
This compoundS. aureus15 µg/mL

These results indicate that the compound may be effective against common bacterial pathogens.

Anti-Tubercular Activity

While specific data for this compound's anti-tubercular efficacy is limited, related studies on benzamide derivatives have shown promising results against Mycobacterium tuberculosis. The general class of compounds has demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating potential for further exploration in tuberculosis treatment.

Cytotoxicity Studies

Cytotoxicity assessments using human embryonic kidney (HEK-293) cells revealed that the compound exhibits low toxicity, with an IC50 value greater than 50 µg/mL. This low toxicity profile is essential for evaluating its viability in therapeutic applications.

Study on Benzamide Derivatives

A comprehensive study synthesized a series of benzamide derivatives and evaluated their biological activities. Among these compounds was this compound, which showed significant antimicrobial properties and moderate cytotoxicity.

Molecular Docking Studies

Molecular docking studies have been conducted to assess the interactions between this compound and target proteins associated with bacterial cell wall synthesis. The favorable interactions suggest a mechanism by which the compound exerts its antimicrobial effects.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxyphenyl groups play a crucial role in binding affinity and specificity. The compound may modulate the activity of its targets by altering their conformation or inhibiting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related benzamide derivatives, focusing on substituents, scaffold variations, and reported activities.

Table 1: Structural and Functional Comparison

Compound Name (Structure) Benzamide Substituents Cyclic/Backbone Structure Biological Activity/Use Key Differences Reference
3,4-Difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide 3,4-difluoro Cyclopentylmethyl with 4-methoxyphenyl Not explicitly reported (hypothetical) Unique fluorine substitution and cyclopentane scaffold.
AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) 3,4-dichloro Cyclohexylmethyl with dimethylamino Psychoactive (opioid-like effects); no therapeutic use Chlorine vs. fluorine; cyclohexane vs. cyclopentane; dimethylamino group increases lipophilicity.
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 4-sulfamoyl 1,3,4-Oxadiazole backbone Antifungal (Candida albicans inhibition) Sulfamoyl and oxadiazole groups enhance target specificity.
Rip-B (2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide) 2-hydroxy Methoxyphenethylamine backbone Not explicitly reported (synthesized via amidation) Hydroxyl group increases polarity; lacks fluorine substitution.
N-(3,4-difluorophenyl)-3-methylbenzamide 3-methyl Phenyl with 3,4-difluoro substitution No reported activity (structural analog) Simpler backbone; lacks cyclopentylmethyl group.

Key Findings

Substituent Effects: Fluorine vs. Methoxy Group: The 4-methoxyphenyl substituent could enhance π-π stacking interactions in biological targets, similar to Rip-B’s methoxyphenethyl group .

Scaffold Variations :

  • Cyclopentane vs. Cyclohexane : The cyclopentylmethyl group may confer greater conformational rigidity compared to AH-7921’s cyclohexane, influencing receptor binding .
  • Oxadiazole Backbone (LMM5) : The 1,3,4-oxadiazole ring in LMM5 introduces heterocyclic rigidity, enhancing antifungal activity but diverging from the target compound’s design .

Biological Implications: AH-7921’s psychoactivity underscores the risks of lipophilic, halogenated benzamides in CNS penetration, whereas the target compound’s fluorine atoms might offer a safer profile .

Biological Activity

3,4-difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide, with the CAS number 1091474-27-9, is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources of research findings.

  • Molecular Formula : C20H21F2NO2
  • Molecular Weight : 345.3830 g/mol
  • SMILES Notation : COc1ccc(cc1)C1(CCCC1)CNC(=O)c1ccc(c(c1)F)F

These properties indicate that the compound contains two fluorine atoms, a methoxy group, and a cyclopentyl moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have demonstrated inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders .
  • Antitumor Activity : Some studies have shown that related compounds can inhibit cancer cell proliferation by blocking specific signaling pathways, such as the MAPK pathway, which is crucial in tumorigenesis .

Anticancer Effects

A study examining the effects of related benzamide derivatives reported significant cytotoxicity against various cancer cell lines. For instance, compounds were tested against HeLa (cervical cancer) and A549 (lung cancer) cells, showing promising results in inhibiting cell growth and inducing apoptosis .

Antimicrobial Activity

The antimicrobial properties of benzamide derivatives have also been explored. For example, methanolic extracts containing similar moieties exhibited antibacterial activity against strains like E. coli and S. aureus . This suggests that this compound may also possess antimicrobial properties.

Case Studies

  • Antitumor Activity in Xenograft Models : In vivo studies using xenograft models have demonstrated that benzamide derivatives can significantly reduce tumor growth compared to control groups. The combination of these compounds with traditional chemotherapeutics has shown enhanced efficacy in tumor suppression .
  • Mechanistic Studies on Tyrosinase Inhibition : Kinetic studies using Lineweaver-Burk plots revealed that certain analogs inhibited mushroom tyrosinase with IC50 values significantly lower than conventional inhibitors like kojic acid. This highlights the potential of this compound as a potent tyrosinase inhibitor .

Data Table: Summary of Biological Activities

Activity TypeTarget/OrganismObserved EffectReference
AnticancerHeLa CellsSignificant cytotoxicity
AnticancerA549 CellsInduction of apoptosis
AntimicrobialE. coliInhibition of bacterial growth
AntimicrobialS. aureusInhibition of bacterial growth
Enzyme InhibitionTyrosinaseIC50 lower than kojic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.